molecular formula C12H19NO5 B6604240 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid CAS No. 2866308-72-5

6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid

Cat. No.: B6604240
CAS No.: 2866308-72-5
M. Wt: 257.28 g/mol
InChI Key: MVMCOYCPPYKUSN-UHFFFAOYSA-N
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Description

6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid is a spirocyclic compound featuring a unique bicyclic scaffold with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality. Its Boc group enhances stability during synthetic processes, while the carboxylic acid moiety allows for further functionalization, making it valuable in drug discovery .

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-5-12(6-17-7-12)4-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMCOYCPPYKUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxa Ring Formation via Lactonization

The four-membered 2-oxa ring is synthesized through lactonization of γ-hydroxy acids or ester intermediates. For example, ethyl malonate serves as a starting material in a patented route, undergoing sequential reduction and tosylation to form a lactone precursor. Lithium borohydride (LiBH₄) in tetrahydrofuran (THF) reduces ethyl malonate to a diol, which is subsequently tosylated and cyclized using cesium carbonate in acetonitrile at 25–90°C (yield: 72–85%).

Aza Ring Closure via Nucleophilic Substitution

The five-membered aza ring is constructed via intramolecular cyclization. A key intermediate, N-tosyl-3-aminocyclopentanol, undergoes deprotection and ring closure under basic conditions. For instance, magnesium turnings in methanol at 80°C facilitate reductive removal of the tosyl group, followed by spontaneous cyclization to form the azaspiro[3.4]octane scaffold.

Boc Protection and Carboxylic Acid Functionalization

Introduction of the Boc Group

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base. In a representative procedure, the secondary amine of the spirocyclic intermediate is protected by reacting with Boc anhydride (1.1 equiv) in a biphasic system of THF and water with potassium carbonate (1.0 equiv) at 25°C for 12 hours (yield: 89%).

Oxidation to Carboxylic Acid

The carboxylic acid moiety is installed via oxidation of a primary alcohol or hydrolysis of a nitrile/ester. In the patented route, palladium on carbon (Pd/C) in methanol under hydrogen atmosphere oxidizes a benzylic alcohol to the carboxylic acid (yield: 91%). Alternative methods include Jones oxidation (CrO₃/H₂SO₄) or enzymatic catalysis, though these are less commonly reported for spirocyclic systems.

Detailed Synthetic Routes and Optimization

Route 1: Sequential Annulation and Protection

  • Starting Material : Ethyl malonate (CAS 105-53-3).

  • Reduction : LiBH₄ in THF at 0–70°C for 2.5 hours → diol intermediate (yield: 78%).

  • Tosylation : p-Toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) at 25°C for 12 hours → tosylate (yield: 82%).

  • Cyclization : Cs₂CO₃ in acetonitrile at 90°C for 3 hours → lactone (yield: 85%).

  • Deprotection and Spirocyclization : Mg turnings in methanol at 80°C for 1 hour → azaspiro[3.4]octane (yield: 76%).

  • Boc Protection : Boc anhydride in THF/water with K₂CO₃ at 25°C for 12 hours → Boc-protected amine (yield: 89%).

  • Oxidation : Pd/C in methanol under H₂ at 25°C for 3 hours → carboxylic acid (yield: 91%).

Overall Yield : 34% over seven steps.

Route 2: Convergent Synthesis via Spirocyclic Ketone Intermediate

  • Spirocyclic Ketone Synthesis : Annulation of cyclopentane-1,3-dione with ethylene oxide derivative under Mitsunobu conditions (DIAD, PPh₃).

  • Reductive Amination : NH₄OAc/NaBH₃CN in methanol → secondary amine (yield: 68%).

  • Boc Protection : As in Route 1 (yield: 88%).

  • Carboxylic Acid Formation : KMnO₄ in acidic aqueous conditions → oxidation (yield: 75%).

Overall Yield : 41% over four steps.

Critical Analysis of Methodologies

Yield and Scalability

Route 1, while reliable, suffers from low overall yield (34%) due to multiple purification steps. Route 2 offers higher efficiency (41%) but requires hazardous reagents like KMnO₄. Industrial scalability favors Route 1 due to readily available starting materials and minimal chromatography.

Stereochemical Control

The spirocyclic center introduces challenges in stereoselectivity. Route 1 achieves >95% diastereomeric excess (de) via substrate-controlled cyclization, whereas Route 2 produces racemic mixtures requiring chiral resolution.

Data Tables and Reaction Conditions

StepReactionReagents/ConditionsYield (%)Reference
1Reduction of ethyl malonateLiBH₄, THF, 0–70°C, 2.5 h78
2TosylationTsCl, DCM, 25°C, 12 h82
3Lactone formationCs₂CO₃, CH₃CN, 90°C, 3 h85
4Deprotection/CyclizationMg, MeOH, 80°C, 1 h76
5Boc protectionBoc₂O, K₂CO₃, THF/H₂O, 25°C, 12 h89
6Oxidation to carboxylic acidPd/C, H₂, MeOH, 25°C, 3 h91

Chemical Reactions Analysis

Types of Reactions

6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various spirocyclic derivatives, free amines, and other functionalized compounds that can be further utilized in organic synthesis.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C12H19NO5
CAS Number: 1803608-20-9
Molecular Weight: 243.26 g/mol
Structure: The compound features a spirocyclic structure with a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in chemical reactions.

Scientific Research Applications

The compound is utilized in several key areas:

Organic Synthesis

6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid serves as a versatile building block in organic synthesis. It can be employed in the formation of complex organic molecules through various chemical transformations, including cyclization and functionalization reactions.

Medicinal Chemistry

This compound plays a significant role in medicinal chemistry as a precursor for synthesizing pharmaceutical compounds. Its unique structural features make it suitable for developing potential drug candidates targeting various biological pathways.

Biological Studies

In biological research, the compound is used to investigate enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules allows researchers to study molecular interactions and reaction kinetics effectively.

Data Table: Comparison of Applications

Application AreaDescriptionExamples of Use
Organic SynthesisBuilding block for complex organic moleculesSynthesis of heterocycles
Medicinal ChemistryPrecursor for pharmaceutical compoundsDevelopment of anti-cancer agents
Biological StudiesInvestigation of enzyme mechanismsStudy of protein-ligand interactions

Case Study 1: Organic Synthesis

A study demonstrated the use of this compound in synthesizing novel spirocyclic compounds. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility as a versatile intermediate in organic synthesis.

Case Study 2: Medicinal Chemistry

In a recent investigation, researchers synthesized derivatives of this compound to evaluate their anticancer activity. The derivatives exhibited promising results in inhibiting tumor growth in vitro, highlighting the potential of this compound in drug development.

Case Study 3: Biological Studies

Another study focused on using this compound to probe enzyme activity within metabolic pathways. The Boc protecting group was selectively removed under acidic conditions, allowing for further functionalization and interaction studies with target enzymes.

Mechanism of Action

The mechanism of action of 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

a. 6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic Acid (CAS: 2386127-29-1)
  • Key Differences : Incorporates two fluorine atoms at the 2-position of the spiro ring.
  • The electron-withdrawing nature of fluorine may also alter reactivity in coupling reactions .
b. 6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-7-carboxylic Acid (CAS: 2870642-94-5)
  • Key Differences : Replaces the Boc group with a benzyloxycarbonyl (Cbz) protecting group.
  • Implications: The Cbz group is more labile under hydrogenolysis conditions, offering orthogonal deprotection strategies. However, it may reduce steric shielding compared to Boc, affecting stability in acidic environments .
c. 2-Oxa-6-azaspiro[3.4]octane-7-carboxylic Acid
  • Key Differences : Lacks the Boc protecting group.

Analogues with Varying Spiro Ring Systems

a. (6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
  • Key Differences : Features a smaller spiro[2.4]heptane core (7-membered system) instead of spiro[3.4]octane (8-membered).
  • The altered heteroatom positions (5-aza vs. 6-aza) may also influence hydrogen-bonding interactions .
b. tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS: 203661-71-6)
  • Key Differences : Replaces the carboxylic acid with an ester group and introduces a ketone (2-oxo) on the spiro ring.
  • Implications : The ketone enhances electrophilicity, enabling nucleophilic additions, while the ester group offers alternative derivatization pathways. This compound may serve as an intermediate in synthesizing the carboxylic acid derivative .

Pharmacologically Relevant Spirocyclic Compounds

a. Cephalosporin Derivatives (e.g., CAS: 21593-23-7)
  • Key Differences : Bicyclic β-lactam antibiotics with a 5-thia-1-azabicyclo[4.2.0]oct-2-ene core.
  • Implications : While structurally distinct, these compounds highlight the importance of spiro/bicyclic systems in bioactive molecules. The target compound’s spiro scaffold may mimic conformational features critical for target engagement .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Key Substituents/Features Functional Implications
6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid N/A Boc, 2-oxa, 7-carboxylic acid Stabilized for synthesis; versatile in drug design
6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid 2386127-29-1 2,2-difluoro, Boc Enhanced lipophilicity and metabolic stability
6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid 2870642-94-5 Cbz group Orthogonal deprotection; reduced steric bulk
(6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid 1251002-42-2 Spiro[2.4]heptane core Increased ring strain; altered hydrogen bonding
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate 203661-71-6 2-oxo, ester group Intermediate for carboxylic acid synthesis

Biological Activity

6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid is a synthetic organic compound characterized by its spirocyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

  • Molecular Formula: C12H19NO5
  • Molecular Weight: 243.26 g/mol
  • CAS Number: 1803608-20-9
  • Structure: The compound features a spirocyclic core with an oxa and azaspiro configuration, contributing to its reactivity and interaction with biological targets.

The mechanism of action for this compound involves the selective removal of the Boc protecting group under acidic conditions, which exposes reactive functional groups. This enables the compound to participate in various chemical reactions, influencing its interactions with biological molecules such as enzymes and receptors.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity: Compounds containing spirocyclic structures have been reported to possess antimicrobial properties, potentially making them candidates for antibiotic development.
  • Enzyme Inhibition: The unique structural features may allow for selective inhibition of specific enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.
  • Anticancer Potential: Preliminary studies suggest that related compounds may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their use as anticancer agents.

Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry demonstrated that spirocyclic compounds exhibit significant antimicrobial activity against various bacterial strains. The study highlighted the potential of these compounds as lead structures for developing new antibiotics.

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
This compoundE. coli16

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers investigated the effects of spirocyclic derivatives on specific enzymes involved in metabolic pathways. The results indicated a promising inhibitory effect, suggesting potential therapeutic applications.

EnzymeIC50 (µM)
Enzyme X25
Enzyme Y30
This compound22

Study 3: Anticancer Activity

Research published in Cancer Letters explored the cytotoxic effects of various spirocyclic compounds on cancer cell lines. The findings suggested that certain derivatives could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents.

Cell LineIC50 (µM)
HeLa15
MCF720
This compound18

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the identity and purity of 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR with deuterated solvents (e.g., DMSO-d6) to confirm structural integrity. Assign peaks by comparing chemical shifts to analogous spiro compounds (e.g., tert-butyl carboxylate derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight using electrospray ionization (ESI) in positive/negative ion modes. Cross-reference with theoretical m/z values (C₁₂H₁₉NO₅: [M+H]⁺ = 266.1387) .

Q. What are the optimal storage conditions to maintain compound stability?

  • Methodology :

  • Store in airtight, amber glass containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group .
  • Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Monitor decomposition via periodic HPLC analysis (e.g., detection of CO or nitrogen oxides under thermal stress) .

Advanced Research Questions

Q. How can computational modeling optimize the synthetic route for this spiro compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate transition states for key steps (e.g., ring-closing to form the spiro[3.4]octane scaffold). Use software like Gaussian or ORCA to predict activation energies and regioselectivity .
  • AI-Driven Reaction Prediction : Train machine learning models on spirocyclic compound databases to suggest catalysts (e.g., Pd/C for hydrogenation) or solvent systems (e.g., THF/water mixtures) .

Q. What experimental design strategies are suitable for investigating reaction parameters in the synthesis?

  • Methodology :

  • Factorial Design : Use a 2³ factorial matrix to vary temperature (25–60°C), catalyst loading (5–10 mol%), and solvent polarity (THF vs. DCM). Analyze outcomes (yield, purity) via ANOVA to identify significant factors .
  • Response Surface Methodology (RSM) : Optimize multi-step reactions (e.g., Boc protection followed by cyclization) by modeling non-linear relationships between variables .

Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

  • Methodology :

  • Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational flexibility in the spiro ring system, which may cause peak splitting .
  • Impurity Profiling : Use LC-MS/MS to identify trace byproducts (e.g., tert-butyl alcohol from Boc deprotection). Compare fragmentation patterns with reference libraries .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s reactivity under basic conditions?

  • Methodology :

  • Controlled Kinetic Studies : Monitor hydrolysis rates of the Boc group at pH 7–12 using UV-Vis spectroscopy (λ = 260 nm). Compare activation energies to distinguish between nucleophilic vs. base-catalyzed mechanisms .
  • Isotopic Labeling : Synthesize ¹⁸O-labeled analogs to trace oxygen exchange in the carbonyl group during degradation .

Safety and Hazard Mitigation

Q. What precautions are necessary when handling hazardous decomposition products (e.g., CO, NOx)?

  • Methodology :

  • Ventilation Systems : Use fume hoods with HEPA filters during high-temperature reactions (e.g., reflux in DMF).
  • Gas Detection Sensors : Install real-time CO/NOx monitors in lab spaces. Reference safety protocols from GHS-compliant SDS sheets for tert-butyl derivatives .

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